(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol

Description

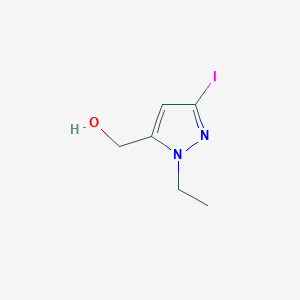

(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol is a substituted pyrazole (B372694), a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Its structure is characterized by an ethyl group attached to a nitrogen atom (N-1), an iodine atom at position C-3, and a hydroxymethyl (methanol) group at position C-5. This combination of features makes it a versatile building block. The iodinated site offers a handle for cross-coupling reactions to introduce further complexity, while the methanol (B129727) group can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions.

Pyrazole derivatives are cornerstones of modern organic and medicinal chemistry due to their wide range of biological activities and synthetic versatility. mdpi.comchim.itglobalresearchonline.net The pyrazole ring is a key structural motif found in numerous compounds with applications in the pharmaceutical and agrochemical industries. ijraset.comnbinno.comorientjchem.org

Key applications include:

Pharmaceuticals: Pyrazole-containing molecules exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidepressant activities. globalresearchonline.netmdpi.comnih.gov Notable drugs incorporating a pyrazole core include the anti-inflammatory celecoxib and the anti-obesity drug rimonabant. nih.govwikipedia.org

Agrochemicals: Many commercial fungicides and insecticides are built upon a pyrazole scaffold, highlighting their importance in crop protection. nbinno.comwikipedia.org

Synthetic Intermediates: The pyrazole nucleus serves as a versatile scaffold in organic synthesis. chim.itmdpi.com Its different positions can be functionalized to create complex molecular architectures, making pyrazoles valuable as synthetic intermediates for diverse bioactive compounds and functional materials. chim.itresearchgate.net They are also used in the development of coordination complexes, liquid crystals, and organic light-emitting diodes. mdpi.commdpi.com

The functional groups on the pyrazole ring significantly influence the molecule's chemical properties and biological activity, allowing for fine-tuning of its efficacy and potency. researchgate.net

The history of pyrazole chemistry dates back to the 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. ijraset.comwikipedia.org A classic synthesis was later developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene (B1199291) and diazomethane. ijraset.comwikipedia.org The first synthesis of a substituted pyrazole was achieved by Knorr in 1883 through the condensation of ethyl acetoacetate with phenylhydrazine. globalresearchonline.netmdpi.com This reaction, known as the Knorr pyrazole synthesis, remains a fundamental method for creating the pyrazole core and involves the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds. mdpi.comnih.govmdpi.com

The introduction of iodine onto the pyrazole ring is a critical functionalization step, as iodinated pyrazoles are versatile building blocks for carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki-Miyaura and Sonogashira cross-couplings. sciforum.netresearchgate.netrsc.org Over the years, various methodologies for the iodination of pyrazoles have been developed to control regioselectivity. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C-4 position. mdpi.com However, different reagents and conditions can direct iodination to other positions.

| Reagent/System | Typical Position of Iodination | Key Features | Reference |

|---|---|---|---|

| I₂ / Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | C-4 | A mild oxidant system that provides high regioselectivity for the 4-position. | researchgate.netrsc.org |

| n-BuLi then I₂ | C-5 | Involves lithiation followed by trapping with elemental iodine, leading to exclusive 5-iodo derivatives. | researchgate.netrsc.org |

| KIO₃ / (PhSe)₂ | C-4 | A catalytic system for direct iodination of pyrazole rings generated in situ under acidic conditions. | researchgate.netnih.gov |

| Nitrogen Triiodide (NI₃) | Variable | A convenient and inexpensive method for C-I bond formation on pyrazole derivatives, formed in situ. | sciforum.net |

| N-Iodosuccinimide (NIS) | Variable | A common electrophilic iodinating agent used for various aromatic systems, including pyrazoles. | sciforum.net |

The systematic IUPAC name this compound precisely describes the molecule's structure. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, designated as positions 1 and 2. wikipedia.orgnih.gov

1H-Pyrazole: This is the core structure. The "1H" indicates that the nitrogen at position 1 bears a hydrogen atom or, in this case, a substituent, and is not part of a double bond within the ring system.

1-ethyl: An ethyl group (-CH₂CH₃) is attached to the nitrogen atom at position 1.

3-iodo: An iodine atom (-I) is substituted at position 3 of the pyrazole ring.

5-yl: This signifies that the pyrazole ring is attached at position 5 to the parent functional group.

methanol: The parent group is methanol (-CH₂OH), indicating a hydroxymethyl group is attached to the pyrazole ring at the C-5 position.

The molecule possesses an asymmetric structure with distinct functional groups at the 1, 3, and 5 positions, offering multiple sites for further chemical modification. The presence of the N-ethyl group prevents the tautomerism often seen in N-unsubstituted pyrazoles, locking the substituent positions. nih.govresearchgate.net

Substituted pyrazolylmethanol derivatives are primarily investigated as versatile synthetic intermediates. chim.it Research trends indicate their utility in constructing more complex molecules, particularly for pharmaceutical and materials science applications. The hydroxymethyl group (-CH₂OH) is a key functional handle that can be readily transformed into other functional groups.

For instance, research has shown that 5-pyrazolylmethanol can be oxidized using reagents like 2-iodoxybenzoic acid (IBX) to yield the corresponding pyrazole-5-carbaldehyde. chim.it These aldehydes are crucial precursors for synthesizing a wide array of other compounds. Similarly, pyrazolyl esters can be selectively reduced with reagents like diisobutylaluminum hydride (DIBAL-H) to produce N-substituted 3-formylpyrazoles (aldehydes), which are structurally related to pyrazolylmethanols. chim.it

A convenient synthetic route has been developed for 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives, which are then used in Sonogashira cross-coupling reactions. arkat-usa.orgresearchgate.net Although not methanol derivatives themselves, the focus on functionalized 3-iodo-pyrazoles highlights the importance of this substitution pattern for building molecular complexity. arkat-usa.org Other research involves the synthesis of novel pyrazole oximes starting from 5-aryloxy substituted pyrazole carbaldehydes, which are themselves derived from the corresponding pyrazolylmethanols. nih.gov These studies underscore a consistent trend: pyrazolylmethanol and its oxidized aldehyde form are not typically the final target molecules but rather essential building blocks for creating more elaborate, often biologically active, structures.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-5-iodopyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2O/c1-2-9-5(4-10)3-6(7)8-9/h3,10H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIPFWHCTFDBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)I)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Ethyl 3 Iodo 1h Pyrazol 5 Yl Methanol

The synthesis of the target compound, (1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol, necessitates a multi-step approach that combines heterocyclic ring formation with subsequent functionalization. The primary challenge lies in achieving the desired regiochemistry for the substituents on the pyrazole (B372694) scaffold. Key strategic considerations involve the order of N-ethylation, C3-iodination, and the introduction of the C5-hydroxymethyl group.

Pyrazole Ring Formation: Cyclocondensation Approaches to Pyrazole Ring Systems

The most classical and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This approach, often referred to as the Knorr pyrazole synthesis, typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its substituted variants. beilstein-journals.org For the synthesis of N-substituted pyrazoles, the corresponding substituted hydrazine, such as ethylhydrazine, can be employed directly.

The reaction of α,β-unsaturated carbonyl compounds containing a leaving group with hydrazines also provides a direct route to pyrazoles. mdpi.com Similarly, acetylenic ketones can undergo cyclocondensation with hydrazines, though this may lead to a mixture of regioisomers. mdpi.com The versatility of cyclocondensation is further expanded through multicomponent reactions (MCRs), where 1,3-dielectrophiles are generated in situ, streamlining the synthetic process. beilstein-journals.orgnih.gov

| 1,3-Dielectrophile Precursor | Hydrazine Component | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Arylhydrazines | Acid catalyst | Regioisomeric mixture possible | beilstein-journals.orgresearchgate.net |

| α,β-Ethylenic Ketones | Hydrazine derivatives | - | Forms pyrazolines, then oxidized to pyrazoles | mdpi.comnih.gov |

| α-Oxoketene O,N-acetals | Hydrazine | Montmorillonite K-10, sonication | 5-Aminopyrazoles | nih.gov |

| Aldehydes, Malononitrile, Phenylhydrazine | - | Sodium p-toluenesulfonate, aqueous media | Three-component synthesis of 5-aminopyrazole-4-carbonitriles | encyclopedia.pub |

1,3-Dipolar Cycloaddition Routes to Pyrazole Derivatives

The 1,3-dipolar cycloaddition, or Huisgen cyclization, is another fundamental strategy for pyrazole synthesis. This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. beilstein-journals.org The use of diazo compounds, generated in situ from stable precursors like tosylhydrazones to avoid handling these potentially hazardous reagents, can react with terminal alkynes to regioselectively yield 3,5-disubstituted pyrazoles. acs.org

This approach has been refined into one-pot procedures, enhancing its practicality. acs.org The challenge of using gaseous acetylene (B1199291) as a dipolarophile can be overcome by employing alkyne surrogates, such as vinyl compounds with a leaving group, which simplifies handling and can control regioselectivity. acs.orgnih.gov

| 1,3-Dipole Source | Dipolarophile | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Diazo compounds (from aldehydes) | Terminal alkynes | One-pot procedure | Regioselective formation of 3,5-disubstituted pyrazoles | acs.org |

| Nitrile imines | α-Bromocinnamaldehyde (alkyne surrogate) | - | Regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles | nih.gov |

| Alkyne-tethered N-tosylhydrazones | Intramolecular alkyne | Transition-metal-free | Synthesis of fused polycyclic pyrazoles | acs.org |

| Phenyl hydrazones | Benzoquinone | Pyridine or Triethylamine | Green synthesis at room temperature | scispace.com |

Transition Metal-Catalyzed Pyrazole Synthesis

Transition metals, particularly palladium and copper, play a significant role in modern pyrazole synthesis. rsc.orgresearchgate.net These catalysts are often employed in cross-coupling reactions to functionalize a pre-existing pyrazole ring. However, they are also instrumental in the ring-formation step itself. For instance, copper catalysis can be used to generate hydrazine precursors in situ from arylboronic acids, which then undergo cyclocondensation. nih.gov

More advanced strategies involve the direct, transition-metal-catalyzed C-H functionalization of pyrazole scaffolds, providing a more atom-economical route to substituted derivatives compared to traditional cross-coupling reactions that require pre-halogenated starting materials. rsc.orgresearchgate.net Catalysts based on rhodium, ruthenium, and nickel have also been developed for specific pyrazole syntheses from various precursors. southwales.ac.ukorganic-chemistry.org

| Catalyst | Reactants | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Copper(I) iodide | α,β-Alkynic hydrazones | Electrophilic cyclization | Synthesis of 4-iodopyrazoles when mediated by I₂ | mdpi.com |

| Palladium(II) acetate (B1210297) | Aryl triflates, pyrazole derivatives | N-arylation | Provides access to N-arylpyrazoles | organic-chemistry.org |

| Iron(III) chloride | Diarylhydrazones, vicinal diols | Cyclocondensation | Regioselective synthesis of 1,3,5-substituted pyrazoles | organic-chemistry.org |

| Ruthenium complex | 1,3-Diols, alkyl hydrazines | Hydrogen transfer | Synthesis of 1,4-disubstituted pyrazoles | organic-chemistry.org |

Metal-Free and Green Chemistry Methodologies for Pyrazole Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing metal-free and environmentally benign methods for pyrazole synthesis. benthamdirect.com These approaches often utilize organocatalysis, solvent-free conditions, or green solvents like water and ethanol. morressier.comnih.gov Energy-efficient techniques such as microwave and ultrasound irradiation are frequently employed to accelerate reactions and improve yields. morressier.comnih.gov

A notable metal-free approach is the temperature-controlled electrophilic cyclization of α,β-alkynic hydrazones, which can proceed without any catalyst or oxidant. mdpi.comnih.gov These green methodologies not only reduce environmental impact by avoiding hazardous reagents and metal catalysts but also often simplify work-up procedures. benthamdirect.comresearchgate.net

Regioselective Iodination of Pyrazole Scaffolds

Introducing an iodine atom at a specific position on the pyrazole ring is a critical step in synthesizing the target molecule. The electronic nature of the pyrazole ring dictates that direct electrophilic substitution typically occurs at the C4 position, which is the most electron-rich and nucleophilic site. rrbdavc.org Therefore, achieving iodination at the C3 position requires specialized strategies that override this inherent reactivity.

Electrophilic Iodination Mechanisms Targeting Pyrazole Rings

The mechanism for the electrophilic iodination of pyrazoles involves the attack of the electron-rich pyrazole ring on an electrophilic iodine species (I⁺). beilstein-journals.org This iodinating agent can be generated from various sources. Common reagent systems include molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂), ceric ammonium (B1175870) nitrate (B79036) (CAN), or iodic acid (HIO₃). researchgate.netrsc.orgnih.govnih.gov N-Iodosuccinimide (NIS) in acidic media and hypervalent iodine reagents are also effective for this transformation. nih.govnih.gov

While these methods are highly effective for C4-iodination, achieving substitution at C3 or C5 often requires alternative tactics. researchgate.net One powerful strategy is directed ortho-metalation, where the pyrazole is treated with a strong base like n-butyllithium (n-BuLi) to selectively deprotonate a specific C-H bond, creating a nucleophilic pyrazolide anion. rsc.orgnih.gov Trapping this anion with an electrophilic iodine source, such as I₂, allows for the precise installation of iodine at the deprotonated position, for example, at C5. rsc.orgnih.gov A plausible route to 3-iodo-pyrazoles involves utilizing a building block that already contains the iodine atom prior to the cyclocondensation step, thus ensuring the correct regiochemistry from the outset. arkat-usa.orgresearchgate.net

| Iodinating System | Conditions | Typical Regioselectivity | Key Features | Reference |

|---|---|---|---|---|

| I₂ / Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724) | C4-Iodination | Mild oxidant, highly regioselective for C4 | rsc.orgnih.gov |

| I₂ / H₂O₂ | Water | C4-Iodination | Green chemistry protocol, water is the only by-product | researchgate.net |

| n-BuLi then I₂ | Anhydrous solvent, low temp. | C5-Iodination | Directed metalation-iodination sequence | rsc.orgnih.gov |

| Potassium iodide / PIDA | Water, room temperature | C3-Halogenation (on pyrazolo[1,5-a]pyrimidines) | Hypervalent iodine(III) reagent, environmentally friendly | nih.gov |

| I₂ / Trifluoroperacetic acid | - | Poly-iodination | Powerful system for introducing multiple iodine atoms | rsc.orgbit.edu.cn |

Iodine-Mediated Pyrazole Derivatization Protocols

The introduction of an iodine atom onto the pyrazole ring is a critical step in the synthesis of the target compound. Various methods employing molecular iodine and other iodine-containing reagents have been developed for this purpose. These protocols often rely on the activation of iodine or the pyrazole ring to facilitate electrophilic substitution.

One common strategy involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. For instance, a combination of iodine and ceric ammonium nitrate (CAN) in acetonitrile can achieve regioselective iodination of 1-aryl-3-CF₃-1H-pyrazoles, yielding the 4-iodo derivatives. While this method demonstrates the feasibility of iodine-based derivatization, the conditions, including temperature and stoichiometry, must be carefully optimized to ensure complete conversion of the starting material.

Hypervalent iodine reagents have also been utilized in pyrazole synthesis, for example, in the metal-free synthesis of pyrazole-tethered isoxazole (B147169) derivatives. Although not a direct iodination of the pyrazole ring itself, this showcases the utility of hypervalent iodine chemistry in constructing complex heterocyclic systems containing pyrazoles.

Another approach is the use of iodine in conjunction with an oxidizing system like hydrogen peroxide in water, which presents a greener alternative for the regioselective 4-iodination of various pyrazole derivatives. Furthermore, nitrogen triiodide, formed in-situ, has been reported as a convenient and rapid method for the iodination of a series of pyrazole derivatives, offering a viable alternative to other common iodinating agents.

The following table summarizes various iodine-mediated pyrazole derivatization protocols found in the literature.

| Reagent System | Position of Iodination | Substrate Example | Reference |

| I₂ / Ceric Ammonium Nitrate (CAN) | C4 | 1-aryl-3-CF₃-1H-pyrazoles | google.com |

| I₂ / Hydrogen Peroxide / H₂O | C4 | Differentially substituted pyrazoles | bldpharm.com |

| Nitrogen Triiodide (in-situ) | Not specified | Pyrazole derivatives | bldpharm.com |

| ICl / Li₂CO₃ | C4 | 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles | organic-chemistry.org |

Cadmium(II) Acetate Mediated Iodination of Pyrazoles

Cadmium(II) acetate has been shown to be an effective mediator for the iodination of pyrazole derivatives. This method is particularly useful for the electrophilic iodination of the C-4 position of the pyrazole ring, especially when the ring contains electron-donating groups. The presence of such groups increases the nucleophilicity of the pyrazole ring, promoting the reaction.

Research has focused on the iodination of pyrazoles substituted with N-propargyl, C-alkyl, and N-alkyl groups using cadmium(II) acetate. The reaction conditions, including the molar ratios of the reagents and the choice of solvent (such as DMSO), are crucial for controlling the outcome and achieving effective synthesis of mono- or triiodo-substituted products. The proposed mechanism for this reaction involves the formation of acetyl hypoiodite (B1233010) as the reactive iodinating species. nih.govresearchgate.netresearchgate.net

The introduction of methyl groups into the pyrazole ring of derivatives with a propargylic substituent has been observed to promote competitive iodination reactions due to the increased nucleophilicity of the pyrazole ring. researchgate.net This highlights the influence of the substrate's electronic properties on the reaction's efficiency.

Control of Regioselectivity in Iodination Reactions of Pyrazole Systems

Controlling the position of iodination on the pyrazole ring is paramount for the successful synthesis of specifically substituted derivatives like this compound. The regioselectivity of iodination is influenced by several factors, including the nature of the iodinating agent, the presence of substituents on the pyrazole ring, and the reaction conditions.

The pyrazole ring has distinct electronic properties, with the C4 position being generally more susceptible to electrophilic attack. This is evident in several reported iodination methods that predominantly yield 4-iodopyrazoles. For example, the use of I₂ with ceric ammonium nitrate (CAN) as a mild oxidant leads to the formation of 4-iodo isomers in a highly regioselective manner. google.com Similarly, green procedures using iodine and hydrogen peroxide in water also favor 4-iodination. bldpharm.com

However, it is possible to achieve iodination at other positions, such as C5, by altering the synthetic strategy. One effective method involves a lithiation-trapping sequence. Treatment of a pyrazole derivative, for instance, a 1-aryl-3-CF₃-1H-pyrazole, with n-butyllithium (n-BuLi) generates a lithium pyrazolide intermediate. This intermediate can then be trapped with elemental iodine to produce the 5-iodo derivative exclusively. google.com This approach demonstrates how a change from electrophilic aromatic substitution to a directed metalation-iodination strategy can completely reverse the regioselectivity.

The electronic nature of the substituents on the pyrazole ring also plays a crucial role. Electron-donating groups tend to activate the ring towards electrophilic substitution, primarily at the C4 position. researchgate.net The interplay between the inherent reactivity of the pyrazole ring and the directing effects of its substituents must be carefully considered when planning a synthetic route.

Introduction of the N1-Ethyl Moiety

N-Alkylation Strategies for Pyrazole Derivatives

A variety of methods have been developed for the N-alkylation of pyrazoles. The classical approach involves the deprotonation of the N-H group of the pyrazole using a base, followed by the addition of an ethylating agent, such as an ethyl halide. researchgate.net

More recent and alternative methods offer different advantages. For example, a catalyst-free Michael reaction has been employed for the regioselective N1-alkylation of 1H-pyrazoles, yielding di-, tri-, and tetra-substituted pyrazoles in high yields. arkat-usa.org This method is particularly attractive for its high regioselectivity (N1/N2 > 99.9:1) and tolerance of various functional groups. arkat-usa.org

Another innovative approach utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid. This method provides ready access to N-alkyl pyrazoles, which are present in many medicinally relevant structures. For unsymmetrical pyrazoles, this reaction yields a mixture of two possible regioisomers, with the major product being determined by steric factors. researchgate.netbldpharm.com

Enzymatic methods have also been explored for the selective N-alkylation of pyrazoles. A cyclic two-enzyme cascade has been reported for catalyst-controlled pyrazole alkylation (including ethylation) with unprecedented regioselectivity (>99%). This biocatalytic system uses haloalkanes as precursors to generate non-natural analogs of the common cosubstrate S-adenosyl-l-methionine, which then serves as the alkyl donor. ambeed.com

The following table provides a summary of different N-alkylation strategies for pyrazole derivatives.

| Alkylation Method | Reagents | Key Features | Reference |

| Classical N-Alkylation | Base, Ethyl Halide | Standard procedure | researchgate.net |

| Michael Reaction | - | Catalyst-free, high regioselectivity | arkat-usa.org |

| Trichloroacetimidate-based | Trichloroacetimidate, Brønsted acid | Good yields, sterically controlled regioselectivity | researchgate.netbldpharm.com |

| Enzymatic Alkylation | Enzyme cascade, Haloalkane | High regioselectivity (>99%) | ambeed.com |

Protective Group Strategies for N-H Pyrazoles in N-Alkylation Reactions

For unsymmetrical pyrazoles, direct N-alkylation can lead to a mixture of N1 and N2 isomers, which can be difficult to separate. To overcome this challenge, protecting group strategies are often employed to ensure regioselective functionalization.

The use of a protecting group can block one of the nitrogen atoms, directing the alkylation to the other. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group has been used to enable sequential arylation and N-alkylation with complete regiocontrol. chemimpex.com After the desired functionalizations are complete, the protecting group can be removed under specific conditions.

The Boc (tert-butoxycarbonyl) group is another widely used protecting group in the synthesis of functionalized heterocycles. While generally acid-labile, N-Boc protected pyrazoles can also be deprotected under basic conditions, sometimes selectively in the presence of other protected functional groups. The ethoxyethyl (EtOEt) protecting group is also valuable, as it can be easily introduced and removed under mild acidic conditions. researchgate.net

The tetrahydropyranyl (THP) group has also been utilized in a green, solvent- and catalyst-free protection of pyrazole. This allows for a high-yield lithiation/alkylation/deprotection sequence in the same pot, providing an efficient route to 3(5)-alkylpyrazoles.

The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. By employing a suitable protecting group, the synthesis of complex, fully substituted pyrazoles with precise control over the substituent positions can be achieved.

Introduction of the C5-Hydroxymethyl Group

The final key structural element to be introduced is the hydroxymethyl group at the C5 position of the pyrazole ring. This transformation can be accomplished through several synthetic routes, most commonly involving the reduction of a C5-carbonyl group, such as an aldehyde or an ester.

A plausible strategy involves the formylation of the 1-ethyl-3-iodopyrazole intermediate at the C5 position to yield the corresponding pyrazole-5-carbaldehyde. This aldehyde can then be reduced to the desired hydroxymethyl group. While direct formylation of this specific substrate is not extensively documented, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto pyrazole rings, typically at the C4 position. However, the regioselectivity is dependent on the existing substituents.

Alternatively, a C5-carboxylic acid or ester derivative can serve as a precursor. For example, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a known compound, suggesting that such intermediates are accessible. The reduction of a pyrazole-5-carboxylate to the corresponding 5-(hydroxymethyl)pyrazole can be achieved using reducing agents like lithium borohydride (B1222165) (LiBH₄) in a mixture of THF and methanol (B129727).

Another viable approach is the direct introduction of the hydroxymethyl group via lithiation. Deprotonation at the C5 position of the 1-ethyl-3-iodopyrazole using a strong base like n-butyllithium, followed by quenching the resulting anion with formaldehyde, would yield the target this compound. The success of this method hinges on the regioselective lithiation at C5, which can be influenced by the directing effects of the N1-ethyl and C3-iodo substituents.

The following table outlines potential methods for introducing the C5-hydroxymethyl group.

| Precursor | Reagents for Introduction | Reagents for Conversion to Hydroxymethyl |

| 1-Ethyl-3-iodopyrazole | 1. n-BuLi, 2. Formaldehyde | - |

| 1-Ethyl-3-iodopyrazole | Vilsmeier-Haack Reagent (for formylation) | NaBH₄, LiAlH₄, or other reducing agents |

| 1-Ethyl-3-iodopyrazole-5-carboxylic acid | - | LiBH₄, LiAlH₄, or other reducing agents |

Functionalization at the Pyrazole C5 Position

The introduction of a hydroxymethyl group at the C5 position of the 1-ethyl-3-iodo-1H-pyrazole core is a critical step that can be achieved through the functionalization of a C-H bond. The pyrazole ring has distinct electronic properties: the C3 and C5 positions are relatively electrophilic, while the C4 position is nucleophilic. nih.gov Direct functionalization often requires initial activation of the C5 position.

A common and effective strategy involves directed metallation. N-unsubstituted pyrazoles can be readily converted into 5-substituted derivatives through a one-pot sequence involving N-protection followed by lithiation at the C5-position. researchgate.net For the target compound, this would involve starting with 1-ethyl-3-iodo-1H-pyrazole. This substrate would be treated with a strong base, such as n-butyllithium (n-BuLi), to deprotonate the C5 position, creating a potent nucleophile. This pyrazolyl-lithium intermediate can then be quenched with an appropriate electrophile to introduce a functional group that serves as a precursor to the methanol group.

Key electrophiles for this purpose include:

N,N-Dimethylformamide (DMF): Quenching the lithiated pyrazole with DMF introduces a formyl group (-CHO) at the C5 position, yielding 1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde.

Carbon Dioxide (CO₂): Bubbling CO₂ gas through the solution of the lithiated intermediate, followed by an acidic workup, results in the formation of a carboxylic acid group (-COOH) at the C5 position, yielding 1-ethyl-3-iodo-1H-pyrazole-5-carboxylic acid.

More recent advancements in C-H functionalization utilize transition-metal catalysis, which can offer alternative pathways to introduce substituents without the need for pre-functionalization with strong bases. rsc.orgelsevierpure.com These methods provide direct access to a wide range of functionalized pyrazoles in a single step. elsevierpure.com

Reduction of Carboxylic Acid, Ester, or Aldehyde Precursors to Pyrazolylmethanol

Once a precursor such as 1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde or its corresponding carboxylic acid (or ester derivative) is synthesized, the final step is the reduction of the carbonyl group to a primary alcohol. This is a standard transformation in organic synthesis, typically achieved with hydride-based reducing agents.

Commonly used reducing agents for this transformation include:

Sodium Borohydride (NaBH₄): This is a mild reducing agent suitable for the reduction of aldehydes and ketones. It is often the reagent of choice for converting the pyrazole-5-carbaldehyde to the corresponding methanol due to its high chemoselectivity, leaving ester and carboxylic acid groups intact.

Lithium Aluminium Hydride (LiAlH₄): This is a much stronger reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. It would be effective for converting any of the C5-carbonyl precursors (aldehyde, ester, or carboxylic acid) to this compound. Care must be taken due to its high reactivity.

The choice of reducing agent and reaction conditions is crucial to ensure that other functional groups on the pyrazole ring, particularly the iodo-substituent at the C3 position, are not affected. The table below summarizes the reduction of various pyrazole precursors.

| Precursor at C5 Position | Typical Reducing Agent | Product at C5 Position | Notes |

|---|---|---|---|

| Aldehyde (-CHO) | Sodium Borohydride (NaBH₄) | Methanol (-CH₂OH) | Mild conditions, highly selective for aldehydes. |

| Carboxylic Acid (-COOH) | Lithium Aluminium Hydride (LiAlH₄) | Methanol (-CH₂OH) | Strong reducing agent required. |

| Ester (-COOR) | Lithium Aluminium Hydride (LiAlH₄) | Methanol (-CH₂OH) | Commonly used for ester reduction. |

One-Pot and Multicomponent Synthesis Approaches to Pyrazole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. mdpi.combeilstein-journals.org These one-pot procedures are valued for their high atom economy, reduced waste, and operational simplicity. acs.org While not typically used to directly synthesize a specific, complex molecule like this compound, MCRs are exceptionally useful for rapidly assembling diverse libraries of substituted pyrazole cores. rsc.orgacs.org

A classic and versatile method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. nih.gov By choosing an appropriately substituted hydrazine (e.g., ethylhydrazine) and a functionalized 1,3-dicarbonyl compound, one can construct the desired pyrazole scaffold.

Modern MCRs for pyrazole synthesis often involve more complex cascades. For example, a three-component reaction might involve an aldehyde, an active methylene (B1212753) compound like malononitrile, and a hydrazine. rsc.org Four-component reactions can further increase molecular complexity in a single step, such as by reacting aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov These reactions are often facilitated by a catalyst to promote the sequence of condensation, cyclization, and rearrangement steps. nih.gov

The table below illustrates the diversity of multicomponent strategies for synthesizing pyrazole derivatives.

| Reaction Type | Key Reactants | Typical Catalyst | Resulting Structure | Reference |

|---|---|---|---|---|

| Three-Component | Aldehyde, Malononitrile, Hydrazine | Sodium p-toluene sulfonate (NaPTS) | 5-Aminopyrazole derivatives | rsc.org |

| Three-Component | Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted pyrazole-4-carboxylates | beilstein-journals.org |

| Four-Component | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Piperidine | Pyrano[2,3-c]pyrazole derivatives | mdpi.comnih.gov |

| Three-Component | Aryl Glyoxal, Aryl Thioamide, Pyrazolone | HFIP (solvent) | Pyrazole-linked thiazoles | acs.org |

These MCRs provide rapid access to highly functionalized pyrazoles, which can then be subjected to further chemical modifications to arrive at a specific target like this compound.

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful alternative to traditional batch synthesis. nih.gov This technology offers significant advantages, including enhanced control over reaction parameters (temperature, pressure, and time), improved safety profiles, especially when dealing with hazardous intermediates, and greater scalability. mdpi.comscilit.com

The synthesis of pyrazoles has been successfully adapted to flow chemistry systems. One notable example is a two-step continuous-flow process starting from acetophenones. galchimia.com In the first stage, the acetophenone (B1666503) is condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate. This stream is then mixed with a solution of a hydrazine in a second reactor module to generate the final pyrazole product. galchimia.com This method allows for rapid synthesis and optimization.

Another advanced application is the use of modular "assembly line" synthesis. In this approach, a core pyrazole scaffold is generated in an initial flow module and then passed sequentially through additional downstream modules that perform specific transformations, such as N-alkylation or functional group modification. nih.gov This strategy is particularly well-suited for creating libraries of analogues for drug discovery and agrochemical research. The use of flow chemistry enables the safe, on-demand generation and use of potentially unstable or hazardous intermediates, such as diazoalkanes, which are valuable precursors for pyrazole synthesis via [3+2] cycloaddition reactions. nih.gov

| Parameter | Module 1: Enaminone Formation | Module 2: Pyrazole Cyclization | Reference |

|---|---|---|---|

| Reactants | Acetophenone, DMADMF in DMF | Enaminone stream, Hydrazine in DMF | galchimia.com |

| Reactor | Stainless-steel coil (5 mL) | Glass mixer-chip (2 mL) | |

| Temperature | 170 °C | 150 °C | |

| Residence Time | 10 min | 2 min |

The application of flow chemistry represents a significant advancement in the synthesis of pyrazoles, offering a greener, more efficient, and safer manufacturing platform. mdpi.com

Spectroscopic Characterization Techniques for Structural Elucidation of 1 Ethyl 3 Iodo 1h Pyrazol 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of (1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol is expected to display distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) provide a detailed map of the proton framework.

The N-ethyl group should present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-CH₂) deshielded by the adjacent nitrogen atom of the pyrazole (B372694) ring, and a triplet for the terminal methyl protons (-CH₃). The single proton on the pyrazole ring, H-4, is anticipated to appear as a sharp singlet in the aromatic region. The methylene protons of the hydroxymethyl group (-CH₂OH) at the C-5 position are expected to be a singlet, though this could become a doublet if coupling to the hydroxyl proton occurs. The hydroxyl (-OH) proton itself typically appears as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ (ethyl) | ~1.4 | Triplet (t) | ~7.2 | 3H |

| -CH₂- (ethyl) | ~4.2 | Quartet (q) | ~7.2 | 2H |

| -CH₂OH | ~4.7 | Singlet (s) | - | 2H |

| -OH | Variable (e.g., ~2.5-5.0) | Broad Singlet (br s) | - | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A total of six distinct signals are expected for this compound, corresponding to the six chemically non-equivalent carbon atoms. The chemical shift of the C-3 carbon, directly bonded to the iodine atom, is expected to be significantly shifted upfield (to a lower ppm value) due to the heavy-atom effect, a characteristic feature in the NMR of iodo-substituted heterocycles. nih.gov The other two pyrazole ring carbons, C-4 and C-5, will resonate in the typical heteroaromatic region. The carbons of the ethyl and hydroxymethyl groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (ethyl) | ~15 |

| -C H₂- (ethyl) | ~45 |

| -C H₂OH | ~55 |

| C-3 (pyrazole) | ~60 |

| C-4 (pyrazole) | ~110 |

To unequivocally confirm the substitution pattern and connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would verify proton-proton couplings. The most significant correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. A weaker correlation might also be seen between the -CH₂OH and -OH protons, depending on the experimental conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the H-4 singlet to the C-4 signal, the ethyl protons to the ethyl carbons, and the hydroxymethyl protons to the hydroxymethyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the regiochemistry by revealing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The methylene protons of the N-ethyl group showing a correlation to the C-5 carbon of the pyrazole ring.

The H-4 proton of the pyrazole ring correlating to both the C-3 and C-5 carbons.

The methylene protons of the hydroxymethyl group correlating to C-4 and C-5. These correlations, taken together, would provide unambiguous proof of the 1,3,5-substitution pattern on the pyrazole ring. The concerted application of such one- and two-dimensional NMR experiments is a standard method for the complete assignment of complex heterocyclic structures. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a few key absorption bands.

The most prominent and easily identifiable feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to intermolecular hydrogen bonding. Aliphatic C-H stretching vibrations from the ethyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrazole ring proton would be expected just above 3000 cm⁻¹. The spectrum would also contain characteristic absorptions for the pyrazole ring's C=C and C=N stretching vibrations, typically found in the 1400-1600 cm⁻¹ range. rsc.org Finally, a strong C-O stretching band for the primary alcohol would be visible around 1050 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₆H₉IN₂O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺. The nominal molecular weight is 252 g/mol .

Electron ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern that can further support the proposed structure. wikipedia.org Since iodine is monoisotopic (¹²⁷I), the molecular ion peak will not be accompanied by a characteristic M+2 peak, which simplifies interpretation compared to chlorinated or brominated compounds. docbrown.info Key fragmentation pathways would likely involve the cleavage of the substituents from the pyrazole ring:

Loss of an ethyl radical ([M - 29]⁺)

Loss of a hydroxymethyl radical ([M - 31]⁺)

Loss of an iodine atom ([M - 127]⁺) The relative abundance of these and other fragment ions provides a fingerprint that is characteristic of the molecule's structure. gbiosciences.com

X-ray Crystallography for Solid-State Structure Determination (referencing analogous pyrazole structures for insights)

While solution-state NMR provides the definitive connectivity, single-crystal X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, analysis of analogous structures provides significant insight into its expected solid-state characteristics. nih.govrsc.orgresearchgate.net

Studies on similar pyrazole structures containing hydroxyl substituents, such as 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, reveal the critical role of the hydroxyl group in forming intermolecular hydrogen bonds. mdpi.com In the solid state, it is highly probable that the hydroxyl group of this compound would act as a hydrogen bond donor, with the acceptor being either the N-2 nitrogen of an adjacent pyrazole ring or the oxygen atom of another molecule's hydroxyl group. These hydrogen-bonding interactions would organize the molecules into specific supramolecular motifs, such as chains or dimers, which dictate the crystal packing. mdpi.com The pyrazole ring itself is expected to be essentially planar, with the substituents oriented to minimize steric hindrance.

Chemical Reactivity and Functionalization of 1 Ethyl 3 Iodo 1h Pyrazol 5 Yl Methanol

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, as well as the inherent electronic properties of the ring itself.

The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents on the ring. In neutral pyrazoles, the C4 position is the most electron-rich and, therefore, the most common site for electrophilic attack. chemicalbook.comimperial.ac.uk The presence of two nitrogen atoms reduces the electron density at the C3 and C5 positions, making them less favorable for electrophilic substitution. chemicalbook.compharmaguideline.com

However, under strongly acidic conditions, the pyrazole ring can be protonated to form a pyrazolium cation. This protonation deactivates the ring towards electrophilic attack but can alter the regioselectivity, favoring substitution at the C3 position. chemicalbook.comglobalresearchonline.net For (1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol, the presence of the ethyl group at N1, the iodo group at C3, and the hydroxymethyl group at C5 will influence the outcome of electrophilic substitution reactions. Electron-donating groups generally enhance the reactivity of the ring towards electrophiles. imperial.ac.uk

Common electrophilic substitution reactions on pyrazoles include nitration, halogenation, and sulfonation, typically targeting the C4 position. globalresearchonline.net

While the pyrazole ring itself is generally not reactive towards nucleophiles, deprotonation of an N-H pyrazole generates a pyrazolate anion, which is a potent nucleophile. chemicalbook.commdpi.com This anion can then readily react with various electrophiles. pharmaguideline.commdpi.com In the case of this compound, the N1 position is already substituted with an ethyl group, precluding the formation of a pyrazolate anion at this nitrogen. However, the general principle of enhancing nucleophilicity through deprotonation is a key aspect of pyrazole chemistry. The pyrazole anion's reactivity is crucial for N-alkylation and N-acylation reactions of N-unsubstituted pyrazoles. pharmaguideline.com

Tautomerism is a significant feature of N-unsubstituted pyrazoles, where a proton can move between the two ring nitrogen atoms. nih.govencyclopedia.pub This phenomenon, known as annular tautomerism, can influence the molecule's reactivity and the regioselectivity of subsequent reactions. nih.gov The position of the tautomeric equilibrium is dependent on the nature and position of the substituents on the pyrazole ring, as well as the solvent. fu-berlin.de For instance, in solution, pyrazole itself exists as a mixture of two identical tautomers. nih.gov

For this compound, since the N1 position is substituted with an ethyl group, annular tautomerism of the pyrazole ring is not possible. The presence of the N1-ethyl group locks the structure and prevents the interconversion between different tautomeric forms that is observed in N-unsubstituted pyrazoles. nih.gov However, understanding the concept of tautomerism is fundamental to pyrazole chemistry as a whole, as it dictates the synthetic strategies for accessing specific substituted pyrazole isomers.

Transformations Involving the Iodine Substituent

The iodine atom at the C3 position of this compound is a versatile functional group that allows for a variety of subsequent chemical transformations, particularly carbon-carbon bond-forming reactions.

Iodinated pyrazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

The Sonogashira coupling allows for the reaction of terminal alkynes with aryl or vinyl halides. Substituted 3-iodo-1H-pyrazole derivatives have been successfully coupled with phenylacetylene under standard Sonogashira conditions, typically employing a palladium catalyst such as PdCl2(PPh3)2, a copper(I) co-catalyst like CuI, and a base such as triethylamine (Et3N) in a suitable solvent like DMF. tandfonline.comarkat-usa.orgresearchgate.net This reaction provides a direct route to 3-alkynyl-substituted pyrazoles.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide. This reaction has been effectively used for the functionalization of halogenated aminopyrazoles. acs.orgresearchgate.net While bromo and chloro derivatives have sometimes been found to be superior to iodopyrazoles due to a reduced tendency for dehalogenation, iodopyrazoles remain viable substrates. acs.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and requires a base.

Below is an interactive data table summarizing these palladium-catalyzed cross-coupling reactions.

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

| Sonogashira | Terminal alkyne | Pd(0) or Pd(II) catalyst, Cu(I) co-catalyst, Base | Forms C(sp)-C(sp2) bonds |

| Suzuki-Miyaura | Organoboron reagent | Pd(0) catalyst, Base | Tolerant of a wide range of functional groups |

| Negishi | Organozinc reagent | Pd(0) or Ni(0) catalyst | High reactivity and functional group tolerance |

Halogen-lithium exchange is a powerful method for the conversion of aryl halides into organolithium species, which can then be trapped with various electrophiles. This reaction is particularly efficient for iodo-substituted aromatics and heteroaromatics. The treatment of an iodinated pyrazole with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in the rapid exchange of the iodine atom for a lithium atom. commonorganicchemistry.com

This newly formed lithiated pyrazole is a strong nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups at the C3 position. This two-step sequence of halogen-lithium exchange followed by electrophilic trapping is a highly versatile method for the elaboration of the pyrazole scaffold. For instance, lithiation of 1-substituted pyrazoles at the 5-position, followed by quenching with an electrophile, is a known synthetic strategy. cdnsciencepub.com Similarly, directed lithiation of a protected 4-bromopyrazole has been used to introduce substituents at the 5-position. rsc.org

Other Metal-Mediated Transformations of Pyrazole-Bound Aryl Iodides

The carbon-iodine bond at the C3 position of the pyrazole ring is a key site for a variety of metal-mediated transformations beyond standard cross-coupling reactions. These reactions leverage the reactivity of the aryl iodide to introduce new functional groups or alter the halogen substituent itself. One significant category of such transformations is the metal-mediated halogen exchange, often referred to as an aromatic Finkelstein reaction. nih.govfrontiersin.org In this type of reaction, the iodide can be exchanged for another halogen, such as bromine or chlorine, which can modulate the reactivity of the pyrazole for subsequent synthetic steps. nih.gov Copper and palladium complexes have proven to be particularly efficient catalysts for these transformations. nih.govfrontiersin.org

The mechanism for these exchanges can vary, with potential pathways including oxidative addition/reductive elimination, single electron transfers leading to aryl radical intermediates, or σ-bond metathesis. nih.govfrontiersin.org The choice of metal catalyst, ligands, and reaction conditions can influence the efficiency and outcome of the transformation. Pyrazole derivatives themselves can act as excellent chelating agents for transition metals, which can influence the catalytic cycle. researchgate.net These metal-mediated reactions significantly broaden the synthetic utility of iodo-pyrazoles by allowing for the strategic replacement of the iodine atom to access a wider range of derivatives.

| Transformation | Metal Catalyst (Example) | Reagent | Description |

| Halogen Exchange (Finkelstein) | Copper(I) salts, Palladium complexes | KBr, CuCl | Exchanges the iodo substituent for a bromo or chloro group, altering the reactivity for subsequent steps. nih.gov |

| Sonogashira Coupling | Pd/Cu | Terminal Alkynes | Forms a new carbon-carbon bond between the pyrazole ring and an alkyne, a common method for creating complex molecules. researchgate.netarkat-usa.orgnih.gov |

| Suzuki-Miyaura Coupling | Palladium complexes | Boronic Acids/Esters | Creates a carbon-carbon bond between the pyrazole and another aryl or vinyl group. researchgate.netnih.gov |

Reactions of the Methanol (B129727) Functionality

The hydroxymethyl group at the C5 position is a versatile functional handle that can undergo a range of classic alcohol reactions, enabling further derivatization of the pyrazole scaffold.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde, 1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde, or further to the carboxylic acid, 1-ethyl-3-iodo-1H-pyrazole-5-carboxylic acid. The choice of oxidant and reaction conditions dictates the final product. Milder oxidizing agents are typically employed for the synthesis of the aldehyde to prevent over-oxidation. Conversely, stronger oxidizing agents will typically yield the carboxylic acid. The synthesis of pyrazole carboxylic acids is a well-established transformation, highlighting the stability of the pyrazole ring under oxidative conditions. nih.govnih.govresearchgate.net The resulting aldehydes and carboxylic acids are valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as Wittig olefination, reductive amination, or amide coupling.

| Product | Reagent Class | Example Reagents |

| Pyrazole-5-carbaldehyde | Mild Oxidants | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) |

| Pyrazole-5-carboxylic acid | Strong Oxidants | Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), Sodium hypochlorite (NaOCl) with a catalyst |

Esterification and Etherification Reactions of the Hydroxymethyl Group

The hydroxyl moiety of this compound can readily participate in esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst. This reaction produces the corresponding pyrazole-5-ylmethyl esters.

Etherification involves the formation of an ether linkage. For example, Williamson ether synthesis can be employed, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This results in the formation of pyrazole-5-ylmethyl ethers. Such reactions have been demonstrated on pyrazole systems containing hydroxyl groups, affirming the viability of these transformations. nih.gov

Nucleophilic Substitution Reactions at the Hydroxymethyl Moiety

While the hydroxyl group is a poor leaving group, it can be activated to facilitate nucleophilic substitution. This is typically a two-step process. First, the hydroxymethyl group is converted into a better leaving group, such as a tosylate, mesylate, or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate.

In the second step, this activated intermediate can be reacted with a variety of nucleophiles (e.g., cyanide, azide, amines, thiols) to displace the leaving group and form a new bond at the methylene (B1212753) carbon. This pathway allows for the introduction of a wide array of functional groups at the C5-methyl position, significantly expanding the synthetic diversity of the pyrazole scaffold.

| Step | Transformation | Example Reagents | Intermediate/Product |

| 1. Activation | Hydroxyl to Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | (1-ethyl-3-iodo-1H-pyrazol-5-yl)methyl tosylate |

| 2. Substitution | Tosylate to Nitrile | Sodium cyanide (NaCN) | 2-((1-ethyl-3-iodo-1H-pyrazol-5-yl)acetonitrile |

Reactivity of the N1-Ethyl Substituent

Electronic and Steric Influence on Pyrazole Ring Reactivity and Electron Density

The ethyl group at the N1 position significantly influences the chemical properties of the pyrazole ring through both electronic and steric effects.

Steric Influence: The ethyl group also exerts a steric effect, which can influence the regioselectivity of reactions involving the pyrazole ring. mdpi.com It can hinder the approach of bulky reagents to the adjacent C5 and N2 positions. This steric hindrance is a key factor in directing substitution reactions. For instance, in the N-alkylation of 3-substituted pyrazoles, substitution often preferentially occurs at the less sterically hindered nitrogen atom. mdpi.comacs.org The presence of the N1-ethyl group can therefore direct incoming reactants to other positions on the ring and influence the conformational preferences of the molecule. nih.gov Studies on N-alkyl pyrazoles have observed a consistent steric effect on NMR chemical shifts, confirming the role of these groups in influencing the local electronic environment. acs.org

| Effect | Description | Consequence |

| Electronic | The ethyl group is electron-donating via induction. | Increases the overall electron density of the pyrazole ring, enhancing the nucleophilicity of the N2 atom and influencing electrophilic attack at the C4 position. ias.ac.inpharmaguideline.com |

| Steric | The ethyl group provides bulk around the N1 position. | Hinders the approach of reagents to the adjacent C5 and N2 positions, influencing regioselectivity in reactions. mdpi.comacs.org |

Derivatization Strategies for Advanced Pyrazole Constructs

The derivatization of this compound into more elaborate structures can be achieved through a variety of synthetic transformations. The iodo group at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of aryl, alkynyl, and vinyl substituents. researchgate.netmdpi.comsemanticscholar.org Concurrently, the hydroxymethyl group at the C5 position can be oxidized to an aldehyde or a carboxylic acid, or can be used directly in nucleophilic substitution reactions to introduce further diversity. These functional handles can be manipulated either sequentially or in tandem to build complex pyrazole-containing molecules.

The construction of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, often requires a 5-aminopyrazole precursor. While this compound does not possess a 5-amino group, it can be envisioned as a viable starting material for the synthesis of such an intermediate. A plausible synthetic route would involve the oxidation of the C5-hydroxymethyl group to a carboxylic acid, followed by a Curtius or Hofmann rearrangement to furnish the corresponding 5-aminopyrazole. This key intermediate, 1-ethyl-3-iodo-1H-pyrazol-5-amine, can then undergo cyclocondensation reactions with appropriate bifunctional reagents to yield the desired fused heterocyclic systems. beilstein-journals.orgnih.govnih.gov

Pyrazolo[1,5-a]pyrimidines:

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is a well-established methodology. nih.govsemanticscholar.orgekb.eg The reaction typically involves the condensation of the 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent, such as an enaminone or a chalcone, often under acidic or basic conditions. nih.govrsc.org For instance, the reaction of the proposed 1-ethyl-3-iodo-1H-pyrazol-5-amine intermediate with various 1,3-dicarbonyl compounds would lead to the formation of a diverse library of 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines, with the iodo group at the 3-position of the pyrazole core (now position 7 of the fused system) available for further functionalization via cross-coupling reactions.

Table 1: Proposed Synthesis of Pyrazolo[1,5-a]pyrimidines

| Entry | 1,3-Dicarbonyl Compound | R¹ | R² | Product |

| 1 | Acetylacetone | CH₃ | CH₃ | 7-Iodo-2,5-dimethyl-1-ethylpyrazolo[1,5-a]pyrimidine |

| 2 | Ethyl acetoacetate | CH₃ | OEt | 7-Iodo-5-hydroxy-2-methyl-1-ethylpyrazolo[1,5-a]pyrimidine |

| 3 | Dibenzoylmethane | Ph | Ph | 7-Iodo-2,5-diphenyl-1-ethylpyrazolo[1,5-a]pyrimidine |

Pyrazolo[3,4-b]pyridines:

Similarly, the synthesis of pyrazolo[3,4-b]pyridines can be achieved from 5-aminopyrazole precursors through condensation with α,β-unsaturated carbonyl compounds or other 1,3-dielectrophiles. mdpi.comnih.govnih.gov The reaction of 1-ethyl-3-iodo-1H-pyrazol-5-amine with various chalcones (1,3-diaryl-2-propen-1-ones), for example, would yield a series of 1-ethyl-3-iodo-4,6-diaryl-1H-pyrazolo[3,4-b]pyridines. The regioselectivity of this reaction is generally governed by the relative electrophilicity of the carbonyl group and the β-carbon of the enone system. nih.gov

Table 2: Proposed Synthesis of Pyrazolo[3,4-b]pyridines

| Entry | Chalcone Substituents (Ar¹, Ar²) | Product |

| 1 | Phenyl, Phenyl | 1-Ethyl-3-iodo-4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine |

| 2 | 4-Methoxyphenyl, Phenyl | 1-Ethyl-3-iodo-6-(4-methoxyphenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine |

| 3 | Phenyl, 4-Nitrophenyl | 1-Ethyl-3-iodo-4-phenyl-6-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine |

The bifunctional nature of this compound makes it an excellent scaffold for the design and synthesis of complex ligands for coordination chemistry. The hydroxymethyl group at the C5 position and the iodo group at the C3 position can be independently or concertedly modified to introduce various donor atoms and extend the ligand framework, leading to the formation of polydentate ligands capable of coordinating to a variety of metal centers.

Ligand Synthesis via N-Alkylation:

The hydroxymethyl group can be utilized for the N-alkylation of amines to construct multidentate ligands. researchgate.netresearchgate.netrsc.orgnih.govmdma.ch For instance, reaction of this compound with primary or secondary amines, often after conversion of the alcohol to a more reactive leaving group (e.g., a tosylate or a halide), can lead to the formation of ligands with a {pyrazolyl-CH₂-NR¹R²} motif. The use of diamines or polyamines as the nucleophile can readily afford polydentate ligands with multiple pyrazole units.

Table 3: Proposed Synthesis of Pyrazolyl-containing Amine Ligands

| Entry | Amine | Ligand Structure | Potential Denticity |

| 1 | Diethylamine | (1-Ethyl-3-iodo-1H-pyrazol-5-yl)methyldiethylamine | Bidentate (N, N) |

| 2 | Ethylenediamine | N,N'-Bis((1-ethyl-3-iodo-1H-pyrazol-5-yl)methyl)ethane-1,2-diamine | Tetradentate (N, N, N, N) |

| 3 | Diethylenetriamine | N¹,N³,N⁵-Tris((1-ethyl-3-iodo-1H-pyrazol-5-yl)methyl)diethylenetriamine | Pentadentate (N, N, N, N, N) |

Ligand Synthesis via Cross-Coupling and Condensation:

A powerful strategy for the synthesis of complex ligands involves a combination of cross-coupling reactions at the C3-iodo position and transformations of the C5-hydroxymethyl group. For example, the hydroxymethyl group can be oxidized to the corresponding aldehyde, (1-ethyl-3-iodo-1H-pyrazol-5-yl)carbaldehyde. sigmaaldrich.comnih.gov This aldehyde can then undergo condensation reactions with amines to form Schiff base ligands. Furthermore, the iodo group can be subjected to a Sonogashira coupling with a terminal alkyne bearing another donor group (e.g., a pyridine or another pyrazole), followed by condensation of the C5-aldehyde to create a multidentate ligand with a rigid, conjugated backbone. arkat-usa.orgresearchgate.netnih.govorganic-chemistry.org Alternatively, a Suzuki coupling could introduce an aryl group at the C3 position, which could be further functionalized.

Table 4: Proposed Synthesis of Complex Ligands via a Combination of Reactions

| Entry | Reaction 1 (at C3-I) | Reaction 2 (at C5-CHO) | Resulting Ligand Type |

| 1 | Sonogashira coupling with 2-ethynylpyridine | Condensation with aniline | Schiff base ligand with a pyrazolyl-alkynyl-pyridyl core |

| 2 | Suzuki coupling with 2-pyridylboronic acid | Reductive amination with ethylenediamine | Polydentate ligand with pyrazolyl-pyridyl and aminoethyl arms |

| 3 | No reaction | Condensation with 2-aminophenol | Schiff base ligand with a {N,N,O} donor set |

Advanced Applications and Future Research Directions of 1 Ethyl 3 Iodo 1h Pyrazol 5 Yl Methanol

Role as a Key Synthetic Intermediate for Heterocyclic Systems

The strategic placement of the iodine atom on the pyrazole (B372694) ring of (1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol makes it an excellent precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is crucial for the construction of more complex, fused heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of iodopyrazoles. nih.govresearchgate.net For instance, the iodine atom can be readily displaced in reactions such as:

These transformations enable the synthesis of a diverse range of pyrazole-fused heterocycles, such as pyrazolo[3,4-c]pyridines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-b]quinolines. rsc.orgeurasianjournals.commdpi.com The synthesis of these fused systems is of significant interest due to their presence in many biologically active molecules. rsc.orgmdpi.com The hydroxymethyl group at the C5 position can also be further manipulated, for example, through oxidation to an aldehyde, providing another reactive handle for cyclization reactions.

The following table summarizes the potential of this compound in the synthesis of various heterocyclic systems.

| Heterocyclic System | Synthetic Strategy | Key Reaction |

|---|---|---|

| Pyrazolo[3,4-c]pyridines | Functionalization at C3 followed by cyclization. | Suzuki or Buchwald-Hartwig coupling. eurasianjournals.com |

| Pyrazolo[3,4-b]pyridines | Reaction with alkynyl aldehydes. rsc.org | Cascade 6-endo-dig cyclization. rsc.org |

| Pyrazolo[3,4-b]quinolines | Reaction with halogenated aromatic aldehydes. nih.govmdpi.com | Condensation and cyclization. nih.gov |

| Thieno[2,3-c]pyrazoles | Sonogashira coupling followed by cyclization with a sulfur source. | Sonogashira coupling. |

Potential in Advanced Materials Science Research (e.g., OLEDs, Dyes, Catalysis)

The pyrazole scaffold is a component in the design of novel materials for various applications, including organic light-emitting diodes (OLEDs), dyes, and catalysis. nih.govresearchgate.net The specific substitution pattern of this compound offers opportunities to tailor its properties for these applications.

OLEDs and Dyes: The core pyrazole structure can be extended through cross-coupling reactions to create larger conjugated systems. These extended π-systems are often chromophoric and can exhibit interesting photophysical properties, making them candidates for use as emitters in OLEDs or as functional dyes. The ability to introduce different aryl or heteroaryl groups via the iodine handle allows for the fine-tuning of the emission color and efficiency.

Catalysis: Pyrazole derivatives are widely used as ligands in transition metal catalysis. tandfonline.comnih.govresearchgate.net The two adjacent nitrogen atoms of the pyrazole ring can effectively chelate to metal centers, forming stable complexes. tandfonline.com The ethyl group on the nitrogen and the hydroxymethyl group on the carbon of this compound can influence the steric and electronic properties of the resulting metal complex, thereby modulating its catalytic activity and selectivity. rsc.orgresearchgate.net For example, pyrazole-based ligands have been successfully employed in ruthenium-catalyzed transfer hydrogenation reactions and cobalt-catalyzed oxidation reactions. nih.govrsc.orgresearchgate.netunifi.it

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to understand the intrinsic properties of molecules like this compound and to predict their behavior in chemical reactions. dergipark.org.trumich.edu

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. dergipark.org.trumich.edu For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), can provide valuable information. scholaris.caresearchgate.net

These calculations can determine:

Below is a table illustrating the types of data that can be obtained from DFT calculations for a molecule like this compound.

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. scholaris.ca |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. scholaris.ca |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and electronic excitation energy. scholaris.ca |

| Mulliken Charges | Distribution of electron charge among the atoms. | Helps to understand the polarity and reactivity of different sites in the molecule. researchgate.netresearchgate.net |

Quantum Chemical Calculations on Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. nih.govresearchgate.net For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, these calculations can map out the entire reaction pathway. This includes identifying transition states, intermediates, and calculating the activation energies for each step. nih.govresearchgate.net This detailed mechanistic understanding is vital for optimizing reaction conditions to improve yields and selectivity. For instance, DFT calculations have been used to study the reactivity of dinitro- and trinitropyrazoles, providing insights into the reasons for their specific reactivity patterns. nih.govresearchgate.net

Molecular Modeling of Tautomeric Equilibria and Conformational Analysis

Pyrazolone derivatives, which are related to hydroxypyrazoles, can exist in different tautomeric forms (CH, NH, and OH forms). rsc.orgnih.govacs.org Although this compound itself is less prone to tautomerism due to the N-ethyl group, understanding the tautomeric preferences of related pyrazole systems is crucial for predicting their reactivity and biological activity. rsc.orgnih.gov

Molecular modeling techniques, in conjunction with quantum chemical calculations, can be used to:

Emerging Synthetic Methodologies and Green Chemistry Principles in Pyrazole Synthesis

The synthesis of pyrazole derivatives is increasingly guided by the principles of green chemistry, which aim to develop more environmentally benign and sustainable chemical processes. nih.govtandfonline.com These principles are applicable to the synthesis of this compound and its derivatives.

Key green synthetic strategies include:

The following table compares different green synthetic methodologies for pyrazole synthesis.

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields. eurasianjournals.com | Requires specialized equipment. |

| Ultrasound-Assisted | Enhanced reaction rates, can be performed at lower temperatures. eurasianjournals.com | May not be suitable for all reaction types. |

| MCRs in Green Solvents | High atom economy, reduced waste, use of environmentally friendly solvents. nih.govmdpi.comorientjchem.orgmdpi.com | Optimization can be complex. |

| Solvent-Free | Eliminates solvent waste, simplified work-up. benthamdirect.comkcl.ac.uk | Limited to reactions where reactants can mix effectively. |

Unexplored Reactivity and Novel Derivatization Pathways

The reactivity of this compound is largely dictated by the interplay of the iodo, methanol (B129727), and pyrazole functionalities. Future research could focus on exploring its reactivity to generate novel derivatives with tailored properties.

The C-I bond at the 3-position is a prime site for derivatization through various cross-coupling reactions. The electron-rich nature of the pyrazole ring can influence the reactivity of the C-I bond, making it amenable to palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkynyl, and vinyl groups, thereby enabling the synthesis of a diverse library of compounds for screening in various applications.

The methanol group at the 5-position offers another handle for derivatization. Standard organic transformations could be employed to modify this group. For instance, oxidation of the primary alcohol could yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further functionalization. Esterification or etherification reactions could be used to introduce a variety of side chains, potentially modulating the solubility, lipophilicity, and biological activity of the resulting molecules.

Beyond these established transformations, future research could delve into less explored reactivity. For example, the potential for intramolecular reactions between derivatives of the methanol and iodo groups could lead to the formation of fused pyrazole systems, which are of significant interest in medicinal chemistry. Furthermore, directed C-H activation at the 4-position of the pyrazole ring, guided by one of the existing functional groups, could provide a pathway to tetra-substituted pyrazole derivatives.

| Reaction Type | Reagents and Conditions | Potential Products |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-(1-ethyl-1H-pyrazol-5-yl)methanol |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-(1-ethyl-1H-pyrazol-5-yl)methanol |

| Heck Coupling | Alkene, Pd catalyst, base | 3-Alkenyl-(1-ethyl-1H-pyrazol-5-yl)methanol |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | (1-ethyl-3-amino-1H-pyrazol-5-yl)methanol derivatives |

| Oxidation | Oxidizing agent (e.g., PCC, DMP) | 1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde |

| Esterification | Carboxylic acid, acid catalyst | (1-ethyl-3-iodo-1H-pyrazol-5-yl)methyl esters |

Integration into Complex Molecular Architectures for Advanced Research

The bifunctional nature of this compound, with two distinct reactive sites, makes it an excellent candidate for incorporation into more complex molecular architectures.